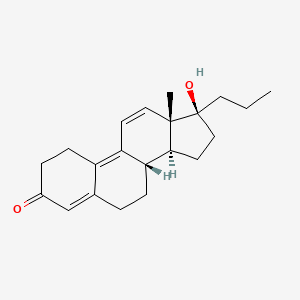
Propyltrenbolone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Propyltrenbolone is a synthetic anabolic-androgenic steroid (AAS) belonging to the trenbolone family. It is characterized by its potent anabolic properties, which make it a popular choice in various scientific and industrial applications. This compound is known for its ability to promote muscle growth and enhance physical performance, making it a subject of interest in both medical research and sports science .
Preparation Methods
Synthetic Routes and Reaction Conditions
Propyltrenbolone is synthesized through a series of chemical reactions starting from trenbolone. The synthesis involves the modification of the trenbolone molecule by introducing a propyl group at the C-17 position. This is typically achieved through alkylation reactions using propyl halides under controlled conditions .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale chemical synthesis using advanced techniques such as liquid chromatography and mass spectrometry to ensure the purity and quality of the final product. The process includes enzymatic hydrolysis, extraction, and reconstitution steps to isolate and purify the compound .
Chemical Reactions Analysis
Types of Reactions
Propyltrenbolone undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form hydroxylated metabolites.
Reduction: Reduction reactions can modify the double bonds in the steroid structure.
Substitution: Halogenation and alkylation reactions can introduce new functional groups to the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Alkylating agents: Propyl halides, methyl iodide.
Major Products Formed
The major products formed from these reactions include hydroxylated and alkylated derivatives of this compound, which can have varying degrees of anabolic and androgenic activity .
Scientific Research Applications
Propyltrenbolone has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the behavior of anabolic steroids and their derivatives.
Biology: Investigated for its effects on muscle growth, protein synthesis, and cellular metabolism.
Medicine: Explored for potential therapeutic uses in treating muscle wasting diseases and hormone deficiencies.
Industry: Utilized in the development of performance-enhancing drugs and veterinary medicine.
Mechanism of Action
Propyltrenbolone exerts its effects by binding to androgen receptors in muscle and other tissues. This binding activates the androgen receptor, leading to increased protein synthesis and muscle growth. The molecular targets and pathways involved include the androgen receptor signaling pathway, which regulates gene expression and promotes anabolic effects .
Comparison with Similar Compounds
Similar Compounds
Trenbolone: The parent compound of propyltrenbolone, known for its strong anabolic properties.
Methyltrenbolone: A methylated derivative with enhanced potency.
Ethyltrenbolone: An ethylated derivative with similar anabolic effects.
17-ketotrenbolone: A metabolite with distinct chemical properties
Uniqueness
This compound is unique due to the presence of the propyl group at the C-17 position, which enhances its anabolic activity and alters its metabolic profile compared to other trenbolone derivatives. This modification provides this compound with distinct pharmacokinetic properties, making it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C21H28O2 |
|---|---|
Molecular Weight |
312.4 g/mol |
IUPAC Name |
(8S,13S,14S,17S)-17-hydroxy-13-methyl-17-propyl-1,2,6,7,8,14,15,16-octahydrocyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C21H28O2/c1-3-10-21(23)12-9-19-18-6-4-14-13-15(22)5-7-16(14)17(18)8-11-20(19,21)2/h8,11,13,18-19,23H,3-7,9-10,12H2,1-2H3/t18-,19+,20+,21+/m1/s1 |
InChI Key |
DHBPMXVCCQUSSE-ANULTFPQSA-N |
Isomeric SMILES |
CCC[C@@]1(CC[C@@H]2[C@@]1(C=CC3=C4CCC(=O)C=C4CC[C@@H]23)C)O |
Canonical SMILES |
CCCC1(CCC2C1(C=CC3=C4CCC(=O)C=C4CCC23)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















